

# physical and chemical properties of (R)-1-(3-bromophenyl)ethanamine

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## Compound of Interest

Compound Name: (R)-1-(3-bromophenyl)ethanamine

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## An In-depth Technical Guide to (R)-1-(3-bromophenyl)ethanamine

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-1-(3-bromophenyl)ethanamine**, tailored for researchers, scientists, and professionals in drug development. This document outlines its characteristics, synthesis, and safety protocols, presenting data in a clear and accessible format.

## Core Physical and Chemical Properties

**(R)-1-(3-bromophenyl)ethanamine** is a chiral primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.<sup>[1]</sup> Its stereochemistry and the presence of a bromine atom on the phenyl ring allow for diverse chemical modifications.

## Physical Properties

The key physical properties of **(R)-1-(3-bromophenyl)ethanamine** are summarized in the table below. It is typically encountered as a liquid at room temperature.<sup>[2][3]</sup>

Property	Value	Reference
Physical Form	Liquid	<a href="#">[2]</a> <a href="#">[3]</a>
Color	Orange	<a href="#">[4]</a>
Boiling Point	96 °C at 4 mmHg	<a href="#">[4]</a>
Density	1.33 g/cm <sup>3</sup>	<a href="#">[5]</a>
Melting Point	< -40 °C	<a href="#">[5]</a>
Water Solubility	Immiscible	<a href="#">[4]</a> <a href="#">[6]</a>
Refractive Index	n <sub>20/D</sub> 1.566	<a href="#">[7]</a>
Optical Activity	[α] <sub>20/D</sub> -23.5° (c=0.01 g/mL in CHCl <sub>3</sub> )	<a href="#">[4]</a>

## Chemical Properties

The chemical identity and characteristics of **(R)-1-(3-bromophenyl)ethanamine** are detailed in the following table.

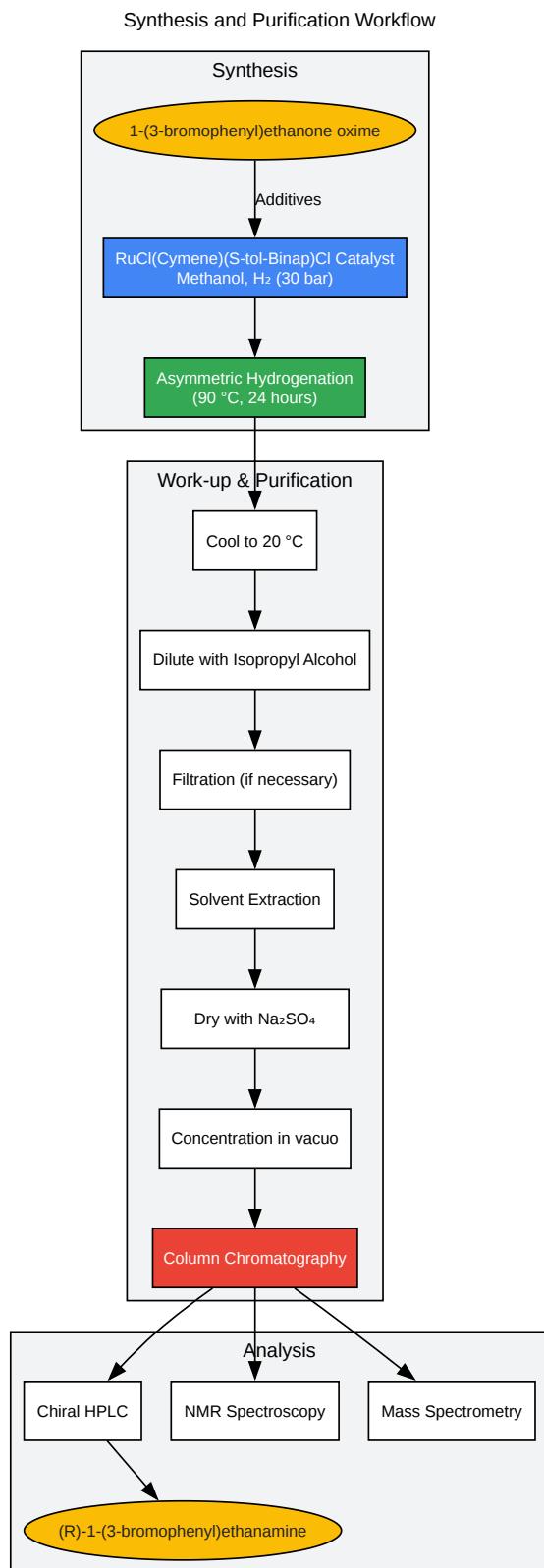
Property	Value	Reference
CAS Number	176707-77-0	<a href="#">[2]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	200.08 g/mol	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[9]</a>
InChI Key	LIBZHYLTOAGURM-ZCFIWIBFSA-N	<a href="#">[2]</a>
SMILES	C--INVALID-LINK-- C1=CC(Br)=CC=C1	<a href="#">[10]</a>
Purity	Typically ≥97%	<a href="#">[2]</a> <a href="#">[5]</a>
pKa	8.73 ± 0.10 (Predicted)	<a href="#">[4]</a>

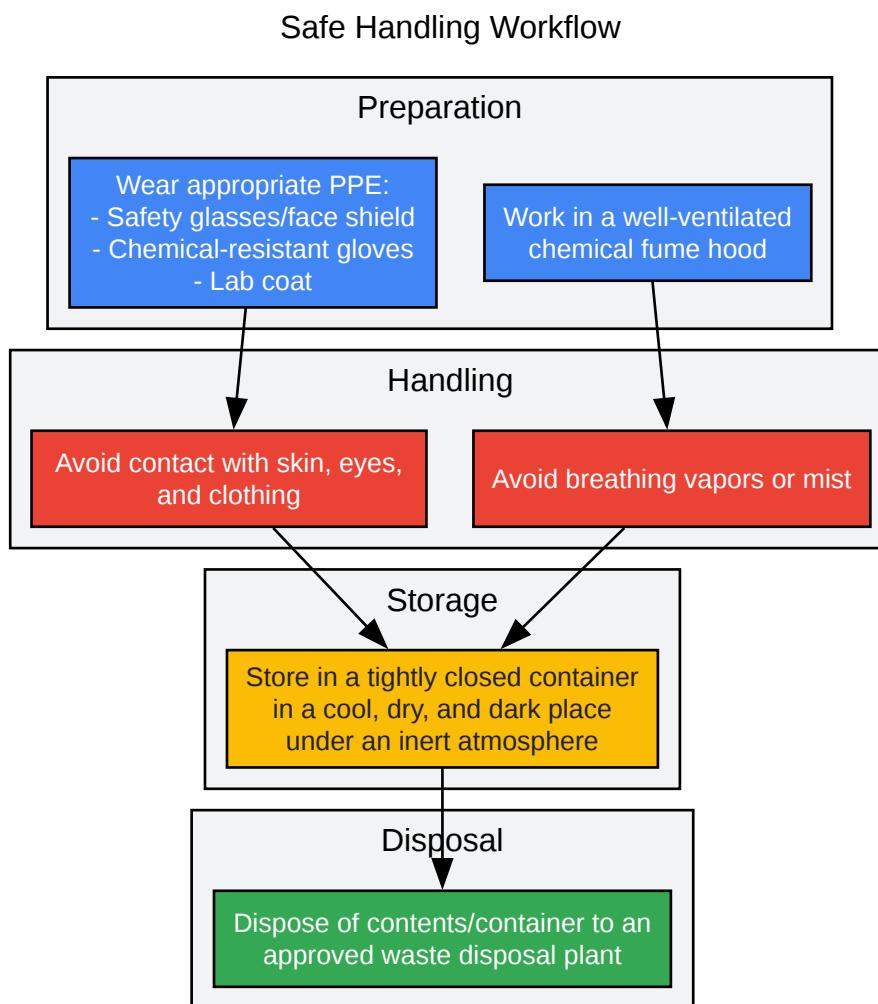
## Synthesis and Purification

The synthesis of **(R)-1-(3-bromophenyl)ethanamine** is most commonly achieved through the asymmetric reduction of a precursor, such as an oxime or ketone. A representative protocol is detailed below.

## Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **(R)-1-(3-bromophenyl)ethanamine**.





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